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Compound of Interest

Compound Name: Acacetin

Cat. No.: B1665396 Get Quote

For Immediate Release

This document provides a comprehensive technical overview of Acacetin (5,7-dihydroxy-4'-

methoxyflavone), a natural flavonoid with significant therapeutic potential. Tailored for

researchers, scientists, and drug development professionals, this guide details its core

molecular properties, explores a key signaling pathway it modulates, and provides established

experimental protocols for its investigation.

Core Molecular and Chemical Properties
Acacetin is a flavone, a class of flavonoids, that is an O-methylated derivative of apigenin. It is

found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa

(damiana). The fundamental physicochemical properties of Acacetin are summarized below.

Identifier Value

Molecular Formula C₁₆H₁₂O₅[1][2][3][4][5][6][7]

Molecular Weight 284.26 g/mol [1][2][3][4][7]

IUPAC Name
5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-

benzopyran-4-one[8][9]

CAS Number 480-44-4[3][5][8][9]

Synonyms
4'-Methoxyapigenin, 5,7-Dihydroxy-4'-

methoxyflavone, Linarigenin[5][8]
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Modulation of the PI3K/Akt/mTOR Signaling
Pathway
A significant body of research highlights Acacetin's role as a modulator of critical intracellular

signaling pathways, many of which are dysregulated in cancer. One of the most well-

documented targets is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian

Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell proliferation,

growth, survival, and apoptosis. In many cancer types, the PI3K/Akt/mTOR pathway is

constitutively active, promoting tumorigenesis.

Acacetin has been shown to exert its anti-cancer effects by inhibiting this pathway at key

junctures. It can suppress the activation of PI3K, which in turn prevents the phosphorylation

and activation of Akt. The subsequent deactivation of Akt leads to the downregulation of mTOR

and its downstream effectors, ultimately resulting in the inhibition of cell proliferation and the

induction of apoptosis.
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Acacetin inhibits the PI3K/Akt/mTOR signaling pathway.

Key Experimental Protocols
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To facilitate further research into the bioactivities of Acacetin, this section provides detailed

methodologies for essential in vitro assays. These protocols are foundational for assessing its

cytostatic, cytotoxic, and mechanistic effects on cancer cell lines.

Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to measure cellular metabolic activity as an indicator of cell viability, proliferation,

and cytotoxicity.

Methodology:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per

well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified

atmosphere of 5% CO₂ to allow for cell attachment.

Acacetin Treatment: Prepare a stock solution of Acacetin in dimethyl sulfoxide (DMSO).

Dilute the stock solution with a culture medium to achieve a range of final concentrations

(e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid

solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium

containing the respective Acacetin concentrations.

Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, or 72 hours)

at 37°C and 5% CO₂.

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C. During this

time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into

purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure

complete dissolution.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.
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Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control

cells (0 µM Acacetin).

Analysis of Apoptosis by Annexin V-FITC and Propidium
Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology:

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Acacetin
for a specified period (e.g., 24 or 48 hours).

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can

be detached using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge

the cell suspension at 300 x g for 5 minutes.

Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.

Analyze the cells immediately using a flow cytometer.

Viable cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Necrotic cells: Annexin V-FITC negative and PI positive.
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Western Blotting for PI3K/Akt/mTOR Pathway Protein
Expression
Western blotting is used to detect and quantify the expression levels of total and

phosphorylated proteins within a specific signaling pathway.

Methodology:

Protein Extraction: Treat cells with Acacetin as described previously. Wash the cells with

ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a Bradford

or BCA protein assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli

sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for the target proteins (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt,

anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH).

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Detection: After further washes, visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system and an imaging system.
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Densitometry Analysis: Quantify the band intensities using image analysis software.

Normalize the expression of target proteins to the loading control. Calculate the ratio of

phosphorylated to total protein to determine the activation state of the pathway components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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